molecular formula C8H8N2O4 B2665253 Dimethyl pyrimidine-2,5-dicarboxylate CAS No. 115600-17-4

Dimethyl pyrimidine-2,5-dicarboxylate

Cat. No.: B2665253
CAS No.: 115600-17-4
M. Wt: 196.162
InChI Key: BBRSRYSYHOLQRT-UHFFFAOYSA-N
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Description

Dimethyl pyrimidine-2,5-dicarboxylate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

Dimethyl pyrimidine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Safety and Hazards

Dimethyl pyrimidine-2,5-dicarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyrimidine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyrimidine-2,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, ensuring complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyrimidine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields pyrimidine-2,5-dicarboxylic acid, while reduction can produce dimethyl pyrimidine-2,5-dimethanol.

Mechanism of Action

The mechanism of action of dimethyl pyrimidine-2,5-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the modification of pyrimidine derivatives. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pyridine-2,5-dicarboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Dimethyl furan-2,5-dicarboxylate: Contains a furan ring, differing in the heterocyclic core.

    Dimethyl pyrazole-2,5-dicarboxylate: Features a pyrazole ring, another type of heterocyclic compound.

Uniqueness

Dimethyl pyrimidine-2,5-dicarboxylate is unique due to its specific pyrimidine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

dimethyl pyrimidine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-6(10-4-5)8(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRSRYSYHOLQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115600-17-4
Record name Dimethyl pyrimidine-2,5-dicarboxylate
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